molecular formula C13H21N3O2S B8657440 N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide CAS No. 1057667-17-0

N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide

Cat. No. B8657440
Key on ui cas rn: 1057667-17-0
M. Wt: 283.39 g/mol
InChI Key: YZQWRIUMSMSPFF-UHFFFAOYSA-N
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Patent
US08012989B2

Procedure details

N-{5-[2-(Methylthio)ethoxy]pyrimidin-2-yl}hexanamide (6.8 g, 24 mmol) was suspended in methanol (68 mL), the suspension was added with sodium methoxide (1 M solution in methanol, 120 mL, 120 mmol), the substances in the suspension were dissolved on an oil bath at 60° C., and the solution was stirred at the same temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, the resulting residue was extracted with chloroform and water, and the organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was washed with ether-hexane, and taken by filtration to obtain 5-[2-(methylthio)ethoxy]pyrimidin-2-amine (2.93 g, 59%) as pale yellow solid.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]([NH:12]C(=O)CCCCC)=[N:10][CH:11]=1.C[O-].[Na+]>CO>[CH3:1][S:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[N:10][C:9]([NH2:12])=[N:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
CSCCOC=1C=NC(=NC1)NC(CCCCC)=O
Step Two
Name
sodium methoxide
Quantity
120 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
68 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the substances in the suspension were dissolved on an oil bath at 60° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with chloroform and water
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting residue was washed with ether-hexane
FILTRATION
Type
FILTRATION
Details
taken by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSCCOC=1C=NC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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